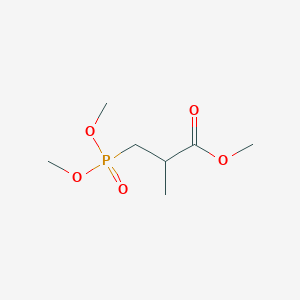
Tetrahydrothiopyran-3-ol
説明
Tetrahydrothiopyran-3-ol is a chemical compound with the linear formula C5H10OS . It is a sulfur-containing heterocyclic building block .
Synthesis Analysis
Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of Tetrahydrothiopyran-3-ol is represented by the linear formula C5H10OS . The molecular weight is 118.199 .Chemical Reactions Analysis
Tetrahydrothiopyrans have been synthesized from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .Physical And Chemical Properties Analysis
Tetrahydrothiopyran-3-ol is a clear liquid . The density is 1.14 and the refractive index is between 1.5341 to 1.5361 at 20°C, 589nm .科学的研究の応用
Organocatalytic Synthesis
Tetrahydrothiopyran-3-ol is significant in organocatalysis, particularly in the asymmetric synthesis of tetrahydrothiophenes and tetrahydrothiopyrans. These compounds have high utility in synthetic chemistry and are widely distributed in nature, making them important motifs in organic chemistry. Recent advances in organocatalytic domino methods have enhanced the synthesis of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans, which contain multiple stereocenters. The development of new bidentate reagents containing sulfur moieties has been pivotal in this area (Mondal, Nandi, & Pan, 2017).
Synthesis and Structural Analysis
Tetrahydrothiopyran-3-ol derivatives are synthesized by condensation with aryl Grignard reagents. These derivatives have been analyzed using IR spectra, NMR spectral analyses, and elemental analyses. Additionally, X-ray diffraction analysis of specific derivatives, like 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, has provided insights into their structural aspects, confirming the positioning of aryl groups and the conformation of the heterocyclic ring (Tran et al., 2005).
Catalytic Annulation in Synthesis
Catalytic annulation processes, such as Sc(OTf)3-catalyzed reactions, are utilized for the synthesis of polyfunctionalized tetrahydrothiopyran derivatives. This method involves ring-opening and aldol cascade reactions, offering a facile strategy for producing various tetrahydrothiopyranols (Wang et al., 2015).
Involvement in Multi-component Reactions
Tetrahydrothiopyran-3-ol plays a role in multi-component reactions (MCRs), such as Prins cyclization, which is used in the synthesis of compounds with tetrahydropyran frameworks. These reactions are facilitated by different catalysts and are crucial in producing biologically active compounds with applications in areas like analgesics and anti-inflammatory drugs (Štekrová et al., 2015).
Chemical Genomics of Cancer Chemopreventive Agents
Tetrahydrothiopyran-3-ol derivatives have been studied in the context of chemical genomics, particularly concerning cancer chemopreventive agents. These studies involve exploring the structure-activity relationships and the pharmacological effects of these compounds, contributing significantly to cancer research (Tran et al., 2009).
Applications in Organic Electronics
Compounds related to tetrahydrothiopyran-3-ol, such as quinoidal oligothiophenes, have been reviewed for their use in organic electronics. Their semiconducting properties and role as multifunctional materials in electronic applications are of particular interest, demonstrating the versatility of tetrahydrothiopyran-3-ol and its derivatives (Casado, Ponce Ortiz, & López Navarrete, 2012).
Safety And Hazards
特性
IUPAC Name |
thian-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOMIAGFRSWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313069 | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiopyran-3-ol | |
CAS RN |
22072-19-1 | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22072-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022072191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC140822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[6-(Benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1605274.png)

![N-[(4-methylphenyl)sulfonyl]isoleucine](/img/structure/B1605276.png)